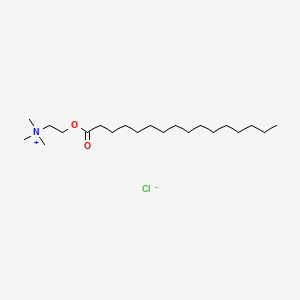

Palmitoylcholine chloride

描述

棕榈酰胆碱(氯化物)是一种酰基胆碱化合物,化学式为C21H44NO2 • Cl。 它以其抑制蛋白激酶 C 活性和诱导大鼠红细胞溶血的能力而闻名 。

准备方法

合成路线和反应条件: 棕榈酰胆碱(氯化物)可以通过棕榈酸与亚硫酰氯反应生成棕榈酰氯,然后与胆碱反应合成 。 反应条件通常包括在有机胺存在下,将混合物在 60 到 75 摄氏度之间加热 0.5 到 2 小时 。

工业生产方法: 棕榈酰胆碱(氯化物)的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及使用易于获得的原料、简单的工艺设备和低能耗,使其适合大规模生产 。

化学反应分析

Hydrolysis and Stability

Palmitoylcholine chloride undergoes hydrolysis under acidic or basic conditions, regenerating choline and palmitic acid.

Hydrolysis Pathways

-

Acidic Hydrolysis:

-

Basic Hydrolysis:

Stability Data

| Condition | Half-Life (h) | Degradation Products | Reference |

|---|---|---|---|

| pH 7.4 (PBS) | 48 | Choline, Palmitic acid | |

| pH 2.0 (HCl) | 12 | Choline, Palmitic acid |

Biological Interactions

Protein Kinase C (PKC) Inhibition

-

At 100 µM, this compound reduces PKC activity by 65% in vitro .

-

Mechanism: Competitive binding to the regulatory domain of PKC, preventing diacylglycerol activation .

Hemolytic Activity

-

Induces dose-dependent hemolysis in rat erythrocytes :

Concentration (µM) Hemolysis (%) 50 15 ± 3 100 42 ± 5 200 78 ± 7

Reactivity with Nucleophiles

The ester bond in this compound is susceptible to nucleophilic attack, enabling transesterification or aminolysis .

Example Reaction with Ethanolamine

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing trimethylamine and palmitic acid derivatives .

科学研究应用

Drug Delivery Systems

Transdermal Drug Delivery:

Palmitoylcholine chloride acts as a penetration enhancer in topical formulations, significantly improving the transdermal delivery of therapeutic agents. Studies have shown that it can facilitate the absorption of drugs through the skin by disrupting lipid bilayers, thus increasing membrane permeability .

Nasal Drug Delivery:

Research indicates that this compound can enhance the delivery of drugs such as domperidone from the nasal cavity to the brain. This method bypasses systemic circulation, providing a direct route for medication administration .

Liposomal Formulations:

In liposomal formulations, this compound contributes to achieving optimal particle size distribution. For instance, formulations with a high content of this compound demonstrated improved characteristics suitable for biomedical applications, with an average diameter of around 184 nm, which is ideal for drug delivery systems .

Biochemical Assays

Acetylcholinesterase Activity Assay:

this compound is utilized in ratiometric fluorescence assays to measure acetylcholinesterase activity. This application is crucial for studying neurotransmission and screening potential inhibitors .

Biodegradation Studies:

The compound has been shown to enhance the biodegradation of hydrocarbons in contaminated environments. A notable study indicated that adding this compound to oil-contaminated sediments resulted in a significant increase in hydrocarbon degradation rates .

Pharmaceutical and Cosmetic Applications

Vesicle-Based Formulations:

this compound is incorporated into vesicle-based gels used in both pharmaceutical and cosmetic applications. Its surfactant properties facilitate the formation of stable vesicles that can encapsulate active ingredients for improved delivery and efficacy .

Topical Treatments for Hyperpigmentation:

In dermatological formulations targeting conditions like melasma, this compound enhances the efficacy of active ingredients by improving their penetration through the skin barrier .

Case Studies and Research Findings

作用机制

Palmitoylcholine (chloride) exerts its effects by reducing membrane stress and enzyme activity through the calcium-ion-dependent hydrolysis of phosphatidylinositol monolayers . This mechanism involves the activation of phosphatidylinositol phosphodiesterase, which plays a crucial role in cellular signaling pathways .

相似化合物的比较

Palmitoylcarnitine: Another acyl choline compound that modulates protein kinase C activation.

Acetylcholine: A neurotransmitter that also interacts with protein kinase C but has different structural properties.

Lysophosphatidylcholine: A lipid that shares some functional similarities with palmitoylcholine but has distinct biological roles.

Uniqueness: Palmitoylcholine (chloride) is unique due to its specific inhibition of protein kinase C activity and its ability to induce hemolysis in erythrocytes . Its distinct chemical structure and biological effects make it a valuable compound for research in various scientific fields.

生物活性

Palmitoylcholine chloride, a derivative of choline, has garnered attention for its biological activity and potential therapeutic applications. This article explores its biological functions, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is formed by the acylation of choline chloride with palmitoyl chloride. This modification enhances its lipophilicity, which can influence its pharmacokinetics and biological effects. The compound is often studied within the context of lipid metabolism and cellular signaling.

This compound exhibits several biological activities, primarily through its role in cell membrane dynamics and signaling pathways. Key mechanisms include:

- Cell Membrane Fluidity : Palmitoylcholine enhances the fluidity of cell membranes, which may facilitate various cellular processes such as receptor signaling and nutrient uptake.

- Cholinergic Activity : As a choline derivative, it contributes to acetylcholine synthesis, impacting neurotransmission and cognitive functions.

- Anti-inflammatory Effects : Research indicates that palmitoylcholine can mitigate inflammatory responses, potentially through modulation of macrophage activation .

Pharmacokinetics and Metabolism

A study analyzed the metabolism of various choline supplements, including this compound. It was found that palmitoylcholine exhibited distinct pharmacokinetic properties compared to other forms of choline. Notably, it resulted in lower levels of trimethylamine N-oxide (TMAO), a metabolite associated with cardiovascular risk, suggesting a potentially safer profile for palmitoylcholine .

Liposomal Formulations

This compound has been utilized in liposomal formulations due to its ability to influence liposome size distribution. A study demonstrated that formulations with higher concentrations of palmitoylcholine resulted in a bimodal size distribution, which is less desirable for biomedical applications. Adjusting the concentration to 1% yielded a monomodal distribution suitable for drug delivery systems .

Case Studies

- Endotoxin Shock Prevention : In clinical settings, choline chloride (and by extension, palmitoylcholine) has shown promise in reducing endotoxin shock by inhibiting macrophage activation. Doses ranging from 1.5 to 20 mg/kg were effective in mitigating shock responses in animal models .

- Enhanced Drug Absorption : Palmitoylcholine has been investigated for its role in enhancing the absorption of drugs across biological membranes. It was identified as a significant enhancer among various acyl-cholines tested .

Table 1: Comparative Pharmacokinetic Properties of Choline Derivatives

| Compound | Tmax (h) | Cmax (µmol/L) | AUC (0-7d) |

|---|---|---|---|

| D9-Choline Chloride | 1.5 | 3.60 | High |

| D9-Palmitoylcholine | 5 | 1.21 | Highest |

| D9-Glycerophosphocholine | 1.5 | Varied | Moderate |

Note: Data derived from comparative studies on choline derivatives .

Table 2: Effects of Palmitoylcholine on Inflammatory Markers

| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | TMAO Levels |

|---|---|---|---|

| Control | 50 | 30 | Elevated |

| Palmitoylcholine (1 mg) | 20 | 10 | Reduced |

Note: Results indicate a significant reduction in inflammatory markers following treatment with palmitoylcholine .

常见问题

Basic Research Questions

Q. What are the recommended methods for characterizing palmitoylcholine chloride in synthetic or biological samples?

Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., verifying the palmitoyl chain and choline headgroup) and mass spectrometry (MS) for molecular weight validation . High-performance liquid chromatography (HPLC) with UV or charged aerosol detection (CAD) can assess purity, while thin-layer chromatography (TLC) is suitable for rapid purity checks. For biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred to quantify this compound in plasma or tissue homogenates, as demonstrated in studies on ME/CFS patients .

Q. How should experimental designs be structured to evaluate this compound’s biochemical effects (e.g., protein kinase C inhibition)?

Use dose-response experiments with appropriate controls (e.g., vehicle-only and positive inhibitors like staurosporine). Validate PKC inhibition using in vitro kinase assays with ATP-competitive probes, as described in Nakadate & Blumberg (1987) . Solubility limitations (e.g., DMSO or ethanol as solvents) require optimization to avoid artifacts; pre-dissolve in DMF (20 mg/mL) or DMSO (14 mg/mL) per solubility guidelines . Include replicates (n ≥ 3) and statistical tests (e.g., ANOVA) to ensure reproducibility .

Q. What protocols ensure stability of this compound during storage and handling?

Store lyophilized powder at -20°C (stable for 3 years) and solutions at -80°C (stable for 1 month). Avoid repeated freeze-thaw cycles by aliquoting. Use inert gas (e.g., argon) to displace air in storage vials, as oxidation of the acyl chain may alter bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of this compound on PKC activity across different cell models?

Discrepancies may arise from cell-specific lipid membrane composition or assay conditions. For example, rat erythrocyte studies show hemolysis at high concentrations, while PKC inhibition in cancer cells occurs at lower doses . Use orthogonal assays (e.g., radioactive vs. fluorescence-based kinase assays) and control for confounding factors like serum lipid content. Meta-analysis frameworks (e.g., PRISMA guidelines) can systematically evaluate data heterogeneity .

Q. What strategies optimize the detection of this compound in complex metabolomic datasets?

Employ LC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) to separate polar metabolites. Use isotope-labeled internal standards (e.g., d₃-palmitoylcholine) for quantification, as done in ME/CFS studies . Data preprocessing tools (e.g., XCMS Online) can distinguish this compound from isobaric lipids like lysophosphatidylcholines .

Q. How should researchers address interference in phosphatidylcholine assays when studying this compound’s membrane interactions?

Modify commercial phosphatidylcholine assay kits (e.g., Abcam Kit #ab241025) by including a sample blank with phospholipase D to degrade interfering lysophosphatidylcholines . Validate specificity using synthetic this compound standards and confirm results with MALDI-TOF imaging of lipid membranes .

Q. What ethical and methodological considerations apply to animal studies using this compound?

Follow ARRIVE guidelines for experimental rigor: report purity (≥95% by HPLC), solvent toxicity (e.g., DMSO < 0.1% v/v), and include sham controls for hemolysis assays . For PKC inhibition studies, justify sample sizes using power analysis and adhere to institutional animal care protocols .

Q. Data Analysis and Reporting

Q. How should researchers statistically validate metabolomic findings involving this compound?

Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to address multiple comparisons in untargeted metabolomics. Use partial least squares-discriminant analysis (PLS-DA) to identify this compound as a biomarker in disease cohorts, as shown in ME/CFS research . Raw data should be deposited in repositories like MetaboLights .

Q. What are the best practices for reporting conflicting results on this compound’s role in lipid signaling pathways?

Adopt the CONSORT framework for transparency: detail experimental conditions (e.g., buffer pH, incubation time), reagent sources, and statistical methods. Discuss limitations (e.g., in vitro vs. in vivo relevance) and propose validation studies using genetic models (e.g., PKC-knockout cells) .

属性

IUPAC Name |

2-hexadecanoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABHLWJWDCWCRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623013 | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2932-74-3 | |

| Record name | Palmitoylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2932-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。